N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Overview
Description
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzhydryl group, a morpholino group, and a pyrrolopyrimidine core, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The compound, also known as N-(diphenylmethyl)-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, primarily targets multiple kinases . These kinases include EGFR, Her2, VEGFR2, and CDK2 . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell’s biochemical processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted kinase inhibition . It can induce cell cycle arrest, leading to the cessation of cell division . Additionally, it can trigger apoptosis, a form of programmed cell death . These effects are accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic protein Bcl-2 activity .
Pharmacokinetics
The compound’s potency against its targets suggests that it may have favorable adme properties that allow it to effectively reach and interact with its targets .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . This suggests that the compound can effectively inhibit cell growth and induce cell death in cancer cells .
Preparation Methods
The synthesis of N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.
Introduction of the Benzhydryl Group: This step involves the alkylation of the pyrrolopyrimidine core with benzhydryl halides under basic conditions.
Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes and has implications in cancer research.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:
N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl-7-(pyridine-4-yl)-4H-pyrrolo[2,3-d]pyrimidin-3(7H)-yl)acetamide: Known for its TNF-α inhibitory activity.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Synthesized via a one-pot process and characterized for its biological activity
The uniqueness of this compound lies in its specific structural features, such as the benzhydryl and morpholino groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzhydryl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)29-16-20-15-25-23(26-21(20)17-29)28-11-13-31-14-12-28/h1-10,15,22H,11-14,16-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLZMYFRBWQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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